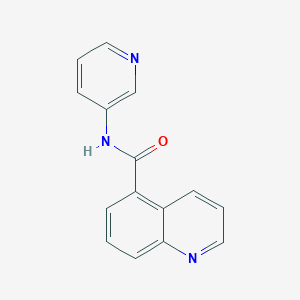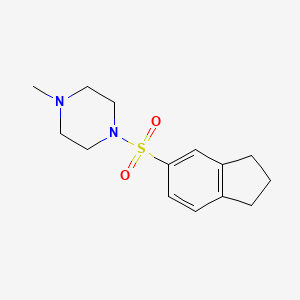
N-pyridin-3-ylquinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyridin-3-ylquinoline-5-carboxamide, also known as PQA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. PQA is a heterocyclic compound that belongs to the quinoline family and has a pyridine ring attached to it.
Wirkmechanismus
The mechanism of action of N-pyridin-3-ylquinoline-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins. In cancer cells, N-pyridin-3-ylquinoline-5-carboxamide induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Inflammatory cytokine production is inhibited by N-pyridin-3-ylquinoline-5-carboxamide through the inhibition of NF-κB activation. In the case of Alzheimer's disease, N-pyridin-3-ylquinoline-5-carboxamide has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the degradation of acetylcholine.
Biochemical and Physiological Effects:
N-pyridin-3-ylquinoline-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-pyridin-3-ylquinoline-5-carboxamide inhibits cell proliferation and induces apoptosis. Inflammatory cytokine production is inhibited by N-pyridin-3-ylquinoline-5-carboxamide, leading to a reduction in inflammation. In the case of Alzheimer's disease, N-pyridin-3-ylquinoline-5-carboxamide inhibits the activity of acetylcholinesterase, leading to an increase in acetylcholine levels. N-pyridin-3-ylquinoline-5-carboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-pyridin-3-ylquinoline-5-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-pyridin-3-ylquinoline-5-carboxamide is also readily available and relatively inexpensive. However, one of the limitations of using N-pyridin-3-ylquinoline-5-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. N-pyridin-3-ylquinoline-5-carboxamide is also sensitive to light and air, which can affect its stability over time.
Zukünftige Richtungen
There are several future directions for the study of N-pyridin-3-ylquinoline-5-carboxamide. One area of research is the development of N-pyridin-3-ylquinoline-5-carboxamide-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of N-pyridin-3-ylquinoline-5-carboxamide's potential as a drug target for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Further research is also needed to fully understand the mechanism of action of N-pyridin-3-ylquinoline-5-carboxamide and its potential applications in cancer treatment and anti-inflammatory therapy.
Conclusion:
In conclusion, N-pyridin-3-ylquinoline-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. The synthesis of N-pyridin-3-ylquinoline-5-carboxamide involves the reaction between 3-amino-pyridine and 5-chloroquinoline-8-carboxylic acid in the presence of a suitable coupling agent. N-pyridin-3-ylquinoline-5-carboxamide has shown promising results in the treatment of cancer, as well as potential use as an anti-inflammatory agent and a drug target for various diseases. N-pyridin-3-ylquinoline-5-carboxamide has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Further research is needed to fully understand the potential of N-pyridin-3-ylquinoline-5-carboxamide in various fields of scientific research.
Synthesemethoden
The synthesis of N-pyridin-3-ylquinoline-5-carboxamide involves the reaction between 3-amino-pyridine and 5-chloroquinoline-8-carboxylic acid in the presence of a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 60-70°C for 12-24 hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-pyridin-3-ylquinoline-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-pyridin-3-ylquinoline-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-pyridin-3-ylquinoline-5-carboxamide has shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis. N-pyridin-3-ylquinoline-5-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines. In the field of pharmacology, N-pyridin-3-ylquinoline-5-carboxamide has been studied for its potential use as a drug target for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. In biochemistry, N-pyridin-3-ylquinoline-5-carboxamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-pyridin-3-ylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(18-11-4-2-8-16-10-11)13-5-1-7-14-12(13)6-3-9-17-14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKZZYIHPBJVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-ylquinoline-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromothiophen-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B7540007.png)
![3-(4-Ethylphenyl)-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7540012.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7540016.png)



![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7540036.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)


![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)